molecular formula C17H14FN3O2S B2495904 1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 1326910-61-5

1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2495904
CAS No.: 1326910-61-5
M. Wt: 343.38
InChI Key: USBQCDZPTXTAJC-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that features a unique combination of fluorobenzyl, thienyl, oxadiazolyl, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or ester. The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Sonogashira coupling, using a thienyl halide and a suitable organometallic reagent. The final step often involves the attachment of the fluorobenzyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield thienyl sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorobenzyl group could enhance binding affinity through hydrophobic interactions, while the oxadiazole and thienyl groups might participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorobenzyl)-4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one: Similar structure but with a furan ring instead of a thienyl ring.

    1-(3-Fluorobenzyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one: Contains a pyridyl ring instead of a thienyl ring.

Uniqueness

1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the thienyl ring, in particular, may confer specific electronic and steric characteristics that differentiate it from similar compounds.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-13-4-1-3-11(7-13)9-21-10-12(8-15(21)22)17-19-16(20-23-17)14-5-2-6-24-14/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBQCDZPTXTAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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